4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
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Overview
Description
4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is a heterocyclic compound featuring a thiadiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine typically involves the cyclization of appropriate precursors. One common method starts with 4-chlorobenzoic acid, which undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to yield the desired thiadiazole compound . The reaction conditions often involve refluxing the reaction mixture and using catalysts or reagents such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate for oxidation.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted thiadiazoles.
Scientific Research Applications
4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antiviral, antibacterial, and anticancer properties.
Agriculture: The compound has shown activity against plant viruses, making it a candidate for developing antiviral agents for crops.
Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Thiol
- 4-(4-Bromophenyl)-1,2,3-Thiadiazol-5-Amine
Uniqueness
4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
4-(4-chlorophenyl)thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWFWUOEYNACY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381531 |
Source
|
Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-77-5 |
Source
|
Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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